2,5-Dimethylpyridin-3-amine;hydrochloride
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Overview
Description
2,5-Dimethylpyridin-3-amine;hydrochloride is a derivative of pyridine, characterized by the presence of two methyl groups at the 2nd and 5th positions and an amine group at the 3rd position of the pyridine ring. The hydrochloride form is a white crystalline solid that is soluble in water and commonly used as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylpyridin-3-amine;hydrochloride typically involves the palladium-catalyzed Suzuki cross-coupling reaction. This method uses commercially available 5-bromo-2-methylpyridin-3-amine as a starting material, which is reacted with various arylboronic acids under palladium catalysis to produce novel pyridine derivatives . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like ethanol or water, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylpyridin-3-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, N-oxides, and reduced amine compounds.
Scientific Research Applications
2,5-Dimethylpyridin-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,5-Dimethylpyridin-3-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylpyridin-3-amine
- 2,5-Dimethylpyridine
- 3-Aminopyridine
Uniqueness
2,5-Dimethylpyridin-3-amine;hydrochloride is unique due to the specific positioning of its methyl and amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2,5-dimethylpyridin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-5-3-7(8)6(2)9-4-5;/h3-4H,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRXCQOQNKZALK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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